3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one
Overview
Description
3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one is a novel heterocyclic compound that has been studied extensively in recent years. It has been found to have a wide range of applications in both organic and medicinal chemistry. This compound has been used as a building block for the synthesis of a variety of heterocyclic compounds, as well as for the development of new drug molecules. In addition, 3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one has been found to have potential as a therapeutic agent for a variety of diseases.
Scientific Research Applications
Synthesis of Benzo-fused N-heterocycles
The compound serves as a precursor in the synthesis of novel benzo-fused N-heterocycles. These heterocycles have diverse applications, ranging from pharmaceuticals to materials science . The process involves N-arylation reactions followed by chemo- and regio-selective intramolecular lactonization or acylation, yielding compounds with potential therapeutic properties.
Progesterone Receptor Modulators
“1,5-Dihydro-benzo[e][1,4]oxazepin-2-one” derivatives have been identified as nonsteroidal modulators of the progesterone receptor . These compounds show promise as diagnostic agents and could lead to the development of new treatments for conditions sensitive to progesterone, such as certain cancers and reproductive disorders.
Organic Light-Emitting Diodes (OLEDs)
Derivatives of this compound are being investigated for their potential application in OLED technology. The focus is on designing electrochemically stable, multi-colored dopants to enhance the performance and color range of OLED displays .
Anti-Cancer Agents
Preliminary studies have shown that certain derivatives can induce differentiation of acute myeloid leukemia (AML) cells in vitro . This suggests a potential application in developing new anti-cancer therapies that could complement or replace traditional cytotoxic chemotherapy.
Asymmetric Synthesis
The compound has been used as a reagent in the oxidation of β-unsaturated ketones to form asymmetric products . Asymmetric synthesis is crucial in the production of chiral drugs, which can have significantly different biological activities depending on their chirality.
Phenotypic Screening for AML
It has been utilized in phenotypic screening to identify small molecules that stimulate differentiation in various AML cell lines. This approach could lead to the discovery of new therapeutic agents for treating AML .
Synthesis of Benzoxazepine Derivatives
A novel synthetic method using “1,5-Dihydro-benzo[e][1,4]oxazepin-2-one” allows access to rare classes of benzoxazepine derivatives. These compounds have potential applications in medicinal chemistry and drug discovery .
Chemical Research and Development
Lastly, this compound is a valuable reagent in chemical R&D for synthesizing a range of complex molecules. Its versatility in reactions makes it a useful tool in the development of new chemical entities for various applications .
properties
IUPAC Name |
1,5-dihydro-4,1-benzoxazepin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-9-6-12-5-7-3-1-2-4-8(7)10-9/h1-4H,5-6H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBQINQSJWPGZAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2NC(=O)CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80579143 | |
Record name | 1,5-Dihydro-4,1-benzoxazepin-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80579143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one | |
CAS RN |
3693-08-1 | |
Record name | 1,5-Dihydro-4,1-benzoxazepin-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80579143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,5-tetrahydro-4,1-benzoxazepin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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